molecular formula C11H10BrNO3 B8584281 methyl 3-bromo-6-(methyloxy)-1H-indole-2-carboxylate

methyl 3-bromo-6-(methyloxy)-1H-indole-2-carboxylate

Cat. No. B8584281
M. Wt: 284.11 g/mol
InChI Key: XKJZRKGQSMDNPM-UHFFFAOYSA-N
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Patent
US07049445B2

Procedure details

2-Methoxycarbonyl-6-methoxy-1H-indole (1.00 g; mfd. by Aldrich) was dissolved in DMF (51.2 mL) under an argon atmosphere, followed by stirring at 0° C. A solution of N-bromosuccinimide (1.02 g) in DMF (21.7 mL) was added dropwise over 30 minutes. The reaction mixture was maintained at 0° C. and stirred for 2.5 hours. The reaction mixture was poured into an ice water. After stirring, the resulting mixture was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium bicarbonate solution and saturated brine, and then dried. The solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (4:1-3:1 hexane/ethyl acetate) to yield the title compound (760 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
51.2 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Name
Quantity
21.7 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[C:9]([O:14][CH3:15])[CH:8]=2)=[O:4].[Br:16]N1C(=O)CCC1=O>CN(C=O)C>[Br:16][C:13]1[C:12]2[C:7](=[CH:8][C:9]([O:14][CH3:15])=[CH:10][CH:11]=2)[NH:6][C:5]=1[C:3]([O:2][CH3:1])=[O:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(=O)C=1NC2=CC(=CC=C2C1)OC
Name
Quantity
51.2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.02 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
21.7 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at 0° C.
STIRRING
Type
STIRRING
Details
stirred for 2.5 hours
Duration
2.5 h
STIRRING
Type
STIRRING
Details
After stirring
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium bicarbonate solution and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (4:1-3:1 hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(NC2=CC(=CC=C12)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 760 mg
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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